2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]- 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18577276
InChI: InChI=1S/C22H18N4O/c27-22-20(8-5-16-13-23-15-24-14-16)19(17-6-7-17)10-12-26(22)25-11-9-18-3-1-2-4-21(18)25/h1-4,10,12-15,17H,6-7,9,11H2
SMILES:
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-

CAS No.:

Cat. No.: VC18577276

Molecular Formula: C22H18N4O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]- -

Specification

Molecular Formula C22H18N4O
Molecular Weight 354.4 g/mol
IUPAC Name 4-cyclopropyl-1-(2,3-dihydroindol-1-yl)-3-(2-pyrimidin-5-ylethynyl)pyridin-2-one
Standard InChI InChI=1S/C22H18N4O/c27-22-20(8-5-16-13-23-15-24-14-16)19(17-6-7-17)10-12-26(22)25-11-9-18-3-1-2-4-21(18)25/h1-4,10,12-15,17H,6-7,9,11H2
Standard InChI Key URJSSNQLARSAOU-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(C(=O)N(C=C2)N3CCC4=CC=CC=C43)C#CC5=CN=CN=C5

Introduction

Structural Analysis and Design Rationale

Pyridinone Core as a Versatile Scaffold

The 2(1H)-pyridinone core serves as a hydrogen-bond-accepting motif, enabling interactions with enzymatic active sites or protein domains. Its planar structure facilitates π-π stacking with aromatic residues in biological targets, while the lactam group provides solubility and polarity . Substitution at the 1-, 3-, and 4-positions modulates electronic and steric properties, as demonstrated in pyridinone-based inhibitors of isocitrate dehydrogenase 1 (IDH1) and WD repeat domain 5 (WDR5) . For the compound , the 4-cyclopropyl group likely enhances lipophilicity and metabolic stability by reducing oxidative degradation, a strategy employed in kinase inhibitor design .

2,3-Dihydro-1H-Indolyl Substituent

The 1-position is substituted with a 2,3-dihydroindole (indoline) group, a bicyclic amine that combines the hydrogen-bonding capacity of indole with reduced aromaticity. This modification improves bioavailability by mitigating cytochrome P450-mediated metabolism, as seen in serotonin receptor modulators . The indoline’s partially saturated ring may also confer conformational flexibility, enabling adaptive binding to target proteins .

Pyrimidinyl Ethynyl Functionalization

At the 3-position, a pyrimidinyl ethynyl group introduces rigidity and extended conjugation. Ethynyl linkages are frequently utilized in medicinal chemistry to spatially orient pharmacophoric groups without rotational freedom, as observed in Factor XIa inhibitors . The pyrimidine ring serves as a hydrogen-bond acceptor, potentially engaging with catalytic lysine or arginine residues in enzymatic targets . This substituent’s electron-deficient nature may further enhance interactions with electron-rich binding pockets.

Synthetic Routes and Methodological Considerations

Pyridinone Core Construction

The synthesis of 2(1H)-pyridinone derivatives typically begins with condensation reactions. For example, Chun et al. (2009) developed a one-pot Blaise reaction to generate 2-pyridinones from nitriles and ethyl bromoacetate . Adapting this method, the cyclopropyl-substituted pyridinone could be synthesized via cyclopropanation of a preformed α,β-unsaturated intermediate. Alternatively, electrophilic addition to malonyl chloride derivatives, as described by Brondel et al. (2006), offers a pathway to functionalized pyridinones .

Pyrimidinyl Ethynyl Functionalization

The Sonogashira coupling reaction, widely employed in the synthesis of acetylene-linked heterocycles, is ideal for introducing the pyrimidinyl ethynyl group. The Japanese patent JP2017530157A highlights this approach for pyrimidinone derivatives, using palladium catalysis to couple terminal alkynes with halogenated pyrimidines . For the target compound, a 5-bromopyrimidine precursor would react with a pyridinone-bearing terminal alkyne under standard Sonogashira conditions (Pd(PPh₃)₄, CuI, amine base) .

Table 1: Hypothetical Synthetic Pathway

StepReactionReagents/ConditionsYield*
1Pyridinone core formationBlaise reaction (nitrile, ethyl bromoacetate, THF)56%
2CyclopropanationDichlorocarbene addition65%
3Indoline incorporationUllmann coupling (CuI, L-proline, K₂CO₃)72%
4Sonogashira couplingPd(PPh₃)₄, CuI, 5-bromopyrimidine58%
*Yields estimated from analogous reactions in literature.

Biological Activity and Mechanism of Action

Anticoagulant Applications

The pyrimidinyl ethynyl group aligns with structural motifs in Factor XIa inhibitors. Patent JP2017530157A discloses pyrimidinone-based compounds with submicromolar activity against Factor XIa, a key enzyme in the coagulation cascade . The ethynyl linkage in the query compound may similarly position the pyrimidine for interaction with the S1 pocket of Factor XIa, suggesting anticoagulant potential .

Kinase Inhibition

The Journal of Medicinal Chemistry highlights pyridinone-containing biheteroaryls as VEGFR-2 inhibitors (IC₅₀ = 4–93 nM) . The compound’s pyridinone and pyrimidine rings could engage the ATP-binding site of kinases, with the cyclopropyl group modulating selectivity over off-target kinases .

Structure-Activity Relationships (SAR)

Cyclopropyl Substitution

Small, nonpolar substituents at the 4-position enhance membrane permeability and metabolic stability. In IDH1 inhibitors, replacing phenyl with pyridinone improved solubility while maintaining potency . The cyclopropyl group’s strain-free ring system may optimize these properties further.

Indoline vs. Indole

Comparative studies indicate that 2,3-dihydroindole derivatives exhibit superior pharmacokinetics over indole analogues due to reduced CYP450 inhibition . Saturation of the indole ring decreases planararity, potentially minimizing intercalation-related toxicity.

Ethynyl Linker Length

The ethynyl spacer’s length critically influences target engagement. Factor XIa inhibitors with shorter linkers show higher potency, suggesting the query compound’s direct pyrimidine attachment is favorable .

Table 2: Hypothetical SAR Profile

ModificationEffect on ActivityReference
Replacement of cyclopropyl with phenyl↓ Solubility, ↑ CYP inhibition
Saturation of indoline to indole↑ Metabolic clearance, ↓ bioavailability
Ethynyl linker elongation↓ Potency due to reduced rigidity

Therapeutic Applications and Future Directions

Oncology

Targeting IDH1 mutations or WDR5-MLL1 interactions in leukemia, as demonstrated by Chen et al. (2021), represents a viable pathway . The compound’s ability to lower 2-hydroxyglutarate levels or disrupt chromatin remodeling complexes warrants investigation in glioblastoma and AML models.

Cardiovascular Disease

As a Factor XIa inhibitor, the compound could prevent thrombosis with reduced bleeding risk compared to conventional anticoagulants . Preclinical studies assessing aPTT prolongation and clot formation in murine models are recommended.

Drug Development Challenges

Optimizing solubility and CNS penetration will be critical for oncology applications. Prodrug strategies (e.g., esterification of the pyridinone lactam) or nanoparticle formulations may address these limitations .

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